Ethyl 2-(but-3-en-1-yloxy)acetate

Description

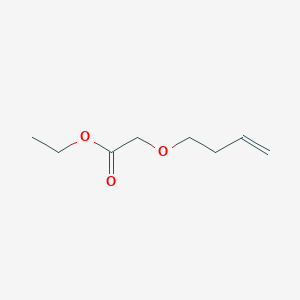

Ethyl 2-(but-3-en-1-yloxy)acetate (CID 13005697) is an ester derivative with the molecular formula C₈H₁₄O₃ and the SMILES notation CCOC(=O)COCCC=C . Its structure features an ethyl ester group linked to an acetoxy moiety, which is further substituted with a but-3-en-1-yloxy chain. This compound contains both an ester and an ether functional group, along with a terminal alkene, making it a versatile intermediate in organic synthesis.

Key properties include:

- Predicted Collision Cross Section (CCS): Ranges from 133.2 Ų ([M-H]⁻) to 144.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

- Synthetic Utility: Commercial availability as a building block (e.g., CymitQuimica offers it for €423/250 mg) suggests applications in pharmaceuticals or polymer chemistry .

Properties

IUPAC Name |

ethyl 2-but-3-enoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-10-7-8(9)11-4-2/h3H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYSRRJLAXTUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85428-65-5 | |

| Record name | ethyl 2-(but-3-en-1-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(but-3-en-1-yloxy)acetate can be synthesized through the reaction of ethyl bromoacetate with 3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(but-3-en-1-yloxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-(but-3-en-1-yloxy)acetate has been explored for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of but-3-en-1-ol have shown promise in inhibiting HER2-positive gastric cancer cells, suggesting that this compound could be a candidate for further investigation in anticancer drug development .

Mechanism of Action

The mechanism involves the disruption of protein-protein interactions crucial for cancer cell proliferation. Compounds that target similar pathways have demonstrated efficacy in downregulating oncogenic signals, which could be relevant for this compound's therapeutic potential .

Materials Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of polymers. Its reactive alkenyl group allows for incorporation into polymer chains through radical polymerization processes. This application is valuable in creating materials with tailored properties such as flexibility and thermal stability.

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies with composition |

| Mechanical Strength | High (depending on formulation) |

| Thermal Stability | Enhanced by crosslinking |

Agrochemicals

Pesticide Development

The compound has been investigated as a potential building block for the synthesis of novel agrochemicals. Its structure allows for modifications that can enhance bioactivity against pests while minimizing environmental impact. Research into similar esters has shown that they can function as effective insecticides and fungicides .

Case Study 1: Anticancer Activity

In a study focused on the synthesis of chalcone derivatives, this compound was used as an intermediate to produce compounds that exhibited significant cytotoxicity against gastric cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Polymer Applications

A research project investigated the use of this compound in synthesizing biodegradable polymers. The resulting materials demonstrated improved mechanical properties and degradation rates compared to traditional plastics, showcasing the compound's utility in sustainable material applications .

Mechanism of Action

The mechanism of action of ethyl 2-(but-3-en-1-yloxy)acetate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Complexity

Key Observations:

- Reactivity : this compound’s terminal alkene provides unique reactivity (e.g., Diels-Alder or radical additions) absent in simpler esters like ethyl acetate .

- Polarity: The presence of an ether group increases polarity compared to 2-ethylhexyl acetate (branched alkyl), but less than cyano-containing derivatives like ethyl 1-methylbutyl cyanoacetate .

- Applications : Unlike ethyl 2-phenylacetoacetate (used in controlled-substance synthesis ), the target compound’s applications are less documented but inferred to involve alkene-driven reactions.

Physicochemical Properties

- Collision Cross Section (CCS) : this compound’s CCS values (133.2–144.5 Ų) align with its molecular size, falling between ethyl acetate (smaller, ~100–120 Ų estimated) and ethyl 2-phenylacetoacetate (larger, ~150–160 Ų estimated) .

- Boiling Points : Branched esters like 2-ethylhexyl acetate have higher boiling points (~190°C) due to increased van der Waals interactions, whereas the target compound’s linear structure and alkene may lower boiling points compared to aromatic analogs .

Biological Activity

Ethyl 2-(but-3-en-1-yloxy)acetate, a compound with the CAS number 85428-65-5, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The compound features an ethyl acetate moiety linked to a but-3-en-1-yloxy group, providing it with unique chemical reactivity that may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of but-3-en-1-ol with ethyl bromoacetate in the presence of a base. This method allows for the efficient formation of the desired compound with moderate yields. For example, one study reported a yield of approximately 43% under optimized conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | 3.125 |

This table illustrates the comparative effectiveness of this compound against key bacterial pathogens .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, it exhibited IC50 values of 13.5 µg/mL against HCT-116 cells and 25.3 µg/mL against HEP-2 cells, indicating substantial cytotoxic activity when compared to vinblastine, a known chemotherapeutic agent .

The mechanism underlying the biological activities of this compound is not fully elucidated; however, preliminary studies suggest that it may disrupt bacterial cell wall synthesis and interfere with cellular metabolism in cancer cells. Molecular docking studies have indicated that the compound binds effectively to key bacterial enzymes, enhancing its potential as an antimicrobial agent .

Case Studies

A notable study investigated the antichlamydial activity of compounds similar to this compound. The results indicated that these compounds could significantly reduce chlamydial inclusion numbers and sizes in infected cells, showcasing their potential in treating infections caused by Chlamydia species .

Another study focused on the antioxidant properties of related ethyl acetate extracts, revealing significant free radical scavenging abilities with IC50 values comparable to established antioxidants like Trolox and ascorbic acid . This suggests that derivatives of this compound may also possess beneficial effects in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-(but-3-en-1-yloxy)acetate?

- Answer : Use 1H and 13C NMR to identify the enol ether (δ ~4.5–5.5 ppm for vinyl protons) and ester carbonyl (δ ~170 ppm). IR spectroscopy confirms the ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). Compare spectral data with structurally analogous compounds like ethyl 4-chloroacetoacetate (NMR shifts in ) or ethyl phenylacetoacetate ( ). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Q. How should researchers optimize storage conditions for this compound to ensure stability?

- Answer : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the vinyl ether. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically. Degradation products (e.g., acetic acid derivatives) can be identified using GC-MS ( ).

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer :

- Route 1 : React 3-buten-1-ol with ethyl bromoacetate under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C). Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) .

- Route 2 : Transesterification of mthis compound with ethanol (H₂SO₄ catalyst, reflux). Confirm completion by FT-IR loss of methyl ester C=O (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

- Answer : Use density functional theory (DFT) (B3LYP/6-311+G(d,p)) to model transition states and electron density maps. The vinyl ether moiety acts as an electron-rich dienophile, with Fukui indices highlighting nucleophilic regions. Compare with experimental Hammett substituent constants to validate computational predictions ( ).

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Answer :

- Step 1 : Reprocess raw diffraction data using SHELXL ( ) with updated absorption corrections.

- Step 2 : Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer).

- Step 3 : Cross-reference with Cambridge Structural Database entries for analogous compounds (e.g., ethyl 4-chloroacetoacetate, ) to identify systematic errors .

Q. How can researchers analyze the kinetic stability of this compound under varying pH conditions?

- Answer : Conduct UV-Vis kinetic assays (λ = 240 nm for ester degradation) at pH 2–12. Fit data to a first-order decay model (ln[A] vs. time). Use Arrhenius plots to calculate activation energy (Eₐ). Compare with thermodynamic data (e.g., ΔrG° = 1527 kJ/mol for ester hydrolysis in ) .

Methodological Considerations Table

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.